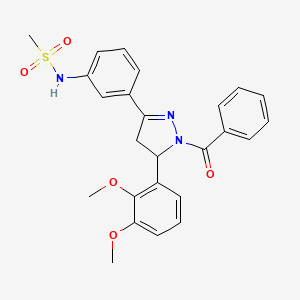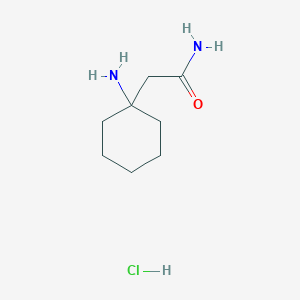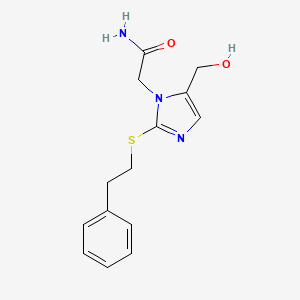![molecular formula C18H23N3O2S B2565573 Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate CAS No. 688355-12-6](/img/structure/B2565573.png)
Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives like “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” often involves various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Chemical Reactions Analysis
Quinazoline derivatives have been the subject of many chemical reaction studies. The most popular approaches for synthesizing thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Scientific Research Applications
Antibacterial Agent
Quinazolinone derivatives have been tested for their antibacterial activities . Given the structural similarity, “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” could potentially be used as an antibacterial agent.
Antifungal Agent
Some quinazolinone derivatives have shown antifungal properties . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might also exhibit antifungal activities.
Anticancer Agent
Quinazolinone derivatives have been found to exhibit anticancer activities . Therefore, “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” could potentially be used in cancer treatment.
Analgesic
Quinazolinones are essentially used as analgesics . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might have potential applications in pain management.
Anti-inflammatory
Quinazolinones have been used as anti-inflammatory agents . This implies that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” could be used to treat inflammation.
Anticonvulsant
Quinazolinones have been used as anticonvulsants . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might have potential applications in the treatment of seizures.
Antioxidant
Quinazolinones have been evaluated for their antioxidant properties . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might have potential applications as an antioxidant.
Material Science
Quinazolinones have broad applications in the material fields . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might have potential applications in material science.
Future Directions
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine continue to be explored . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate”, as a quinazoline derivative, may also have potential for future research and applications.
properties
IUPAC Name |
ethyl 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-16(22)12-24-18-20-15-11-7-6-10-14(15)17(21-18)19-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWFDJHUPGJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2565500.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2565504.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2565505.png)



![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)